molecular formula C19H19ClFNO B1327268 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone CAS No. 898773-63-2

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

Cat. No. B1327268
M. Wt: 331.8 g/mol
InChI Key: REWJDBLAUVVKSG-UHFFFAOYSA-N
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Description

The compound 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is a chemical entity that has been studied in the context of pharmaceutical research. It is structurally related to various benzophenone derivatives that have been explored for their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a one-pot synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone has been developed, which involves fluorination and a subsequent Friedel–Crafts reaction . Although this synthesis is for a different benzophenone derivative, it provides insight into the potential synthetic routes that could be adapted for the synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, a novel bioactive heterocycle with a piperidinyl benzisoxazole structure was characterized by IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies . These techniques could similarly be applied to determine the molecular structure of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

Chemical Reactions Analysis

The chemical reactions involving benzophenone derivatives often include metabolic pathways when studied in a biological context. One study identified metabolites of a benzophenone derivative in rat urine, indicating that N-dealkylation and subsequent oxidation are major metabolic pathways for these compounds . This suggests that 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone may undergo similar metabolic transformations.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone are not detailed in the provided papers, related compounds have been evaluated for their antimicrobial efficacy, indicating that these derivatives can possess significant biological activity . The physical and chemical properties of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone would likely influence its biological activity and could be studied using similar in vitro methods.

Scientific Research Applications

Reactivity and Substitution in Chemical Synthesis

The reactivity of similar compounds like 2-fluorotropone with piperidine and their substitution patterns provide insights into the synthesis of complex organic compounds, including 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. The study by Pietra and Cima (1971) highlights the unique reactivity of such compounds, significantly impacting synthetic routes in organic chemistry (Pietra & Cima, 1971).

Synthesis and Industrial Scale-up

Karrer, Meier, and Pascual (2000) developed a highly selective synthesis process for a related compound, 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, emphasizing the importance of efficient synthesis methods for similar complex benzophenone derivatives, which can be scaled up for industrial production (Karrer, Meier, & Pascual, 2000).

Antiproliferative Activity in Cancer Research

Al‐Ghorbani et al. (2016) demonstrated the antiproliferative activity of benzophenones possessing pyridine nucleus, including compounds with fluoro and chloro substituents, suggesting the potential therapeutic applications of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone in cancer treatment (Al‐Ghorbani et al., 2016).

Application in Proton Exchange Membranes

Ghassemi, Ndip, and McGrath (2004) investigated the use of benzophenone derivatives in the synthesis of proton exchange membranes, demonstrating their potential application in fuel cell technology. This research indicates the relevance of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone in developing advanced materials for energy applications (Ghassemi, Ndip, & McGrath, 2004).

Role in Tumor Growth Inhibition

Mohammed and Khanum (2018) explored novel benzophenone analogs, including those with chloro and fluoro groups, for their tumor inhibition properties. This study underscores the significance of such compounds, including 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, in developing new anticancer agents (Mohammed & Khanum, 2018).

Photostabilization in Polymers

Research by Acosta et al. (1996) on novel additives, including benzophenone derivatives, for photostabilization of polyethylene, highlights another potential application area of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone in material science (Acosta et al., 1996).

Safety And Hazards

The specific safety and hazards associated with 4-Chloro-2-fluoro-2’-piperidinomethyl benzophenone are not detailed in the search results.


Future Directions

The future directions for the use and study of 4-Chloro-2-fluoro-2’-piperidinomethyl benzophenone are not detailed in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.


properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-15-8-9-17(18(21)12-15)19(23)16-7-3-2-6-14(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWJDBLAUVVKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643610
Record name (4-Chloro-2-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

CAS RN

898773-63-2
Record name Methanone, (4-chloro-2-fluorophenyl)[2-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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